

TD-428: A Technical Guide to a Potent BRD4-Targeting PROTAC

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Compound of Interest

Compound Name: TD-428

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This document provides an in-depth technical overview of **TD-428** (CAS Number: 2334525-50-5), a highly specific and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).

Core Concepts: PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

[1][2]

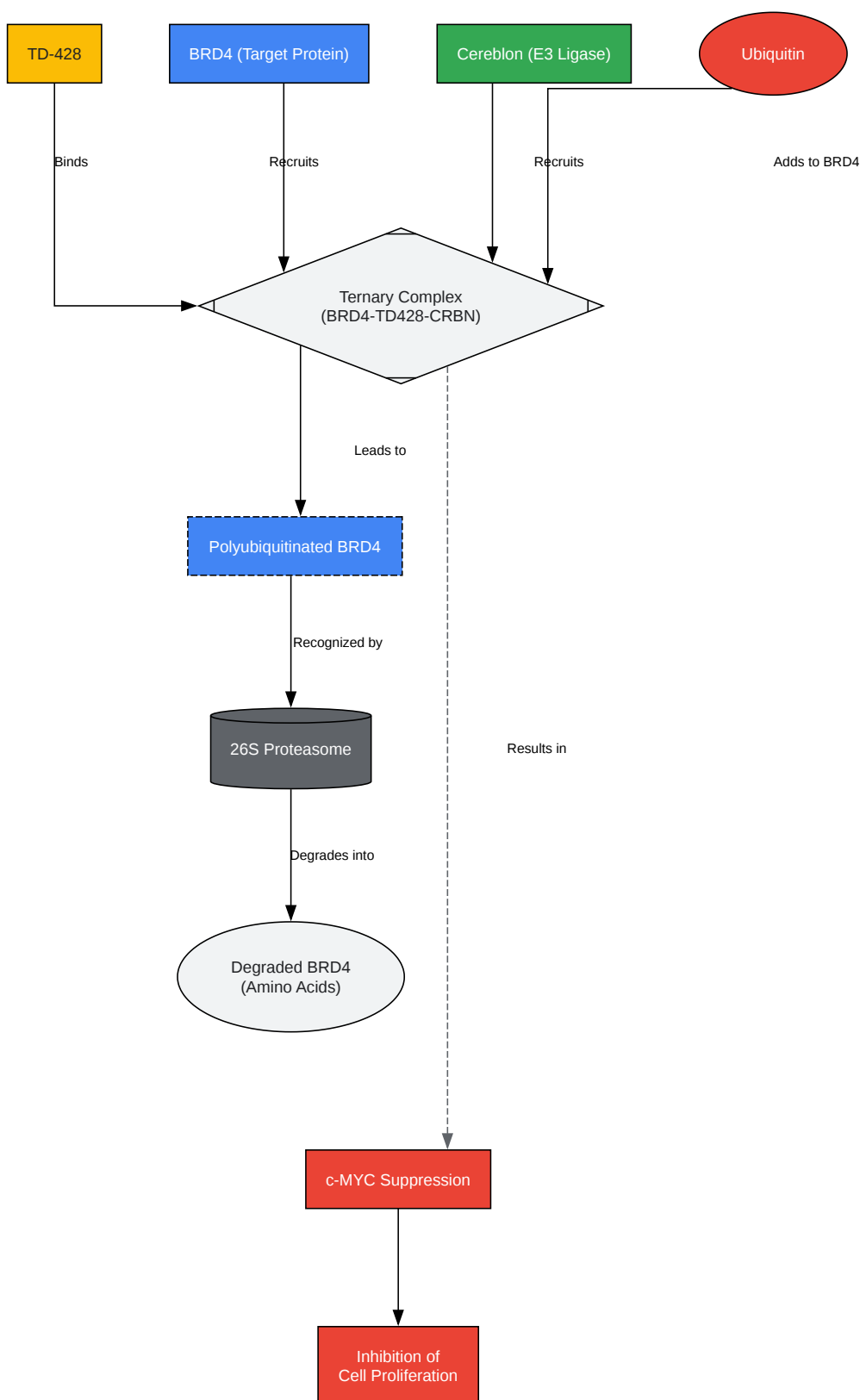
TD-428: A BRD4-Degrading PROTAC

TD-428 is a PROTAC that specifically targets BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is implicated in the pathogenesis of various cancers. **TD-428** is a chimeric molecule constructed from TD-106, a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), and JQ1, a well-characterized inhibitor of the BET family of

proteins.[1][3] By simultaneously binding to BRD4 and Cereblon, **TD-428** effectively hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of BRD4.[1][4]

Mechanism of Action

The mechanism of action of **TD-428** involves the formation of a ternary complex between BRD4, **TD-428**, and the Cereblon E3 ubiquitin ligase. This proximity, induced by **TD-428**, leads to the polyubiquitination of BRD4 by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein.[2][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC, which in turn inhibits cancer cell proliferation.[1]



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Caption: Mechanism of action of TD-428.

Quantitative Data Summary

The following table summarizes the key quantitative data for **TD-428**'s biological activity.

Parameter	Description	Value	Cell Line	Reference
DC50	Half-maximal degradation concentration for BRD4	0.32 nM	22Rv1 (Prostate Cancer)	[1]
CC50	Half-maximal cytotoxic concentration	20.1 nM	22Rv1 (Prostate Cancer)	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **TD-428**.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation, which was used to determine the CC50 of **TD-428**.

- Cell Plating:
 - Prostate cancer cells (22Rv1) are seeded in 96-well plates at a density of 1×10^4 to 1×10^5 cells per well in 100 μ L of culture medium.
 - The plates are incubated for 24 hours to allow for cell attachment.
- Compound Treatment:
 - TD-428** is serially diluted in culture medium to achieve a range of final concentrations.
 - The culture medium is removed from the wells and replaced with 100 μ L of medium containing the various concentrations of **TD-428**.

- Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
- The plates are incubated for 72 hours.[\[1\]](#)
- MTT Addition and Incubation:
 - After the 72-hour incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[\[5\]](#)
 - The plates are incubated for an additional 4 hours at 37°C in a CO2 incubator.[\[5\]](#)
- Formazan Solubilization:
 - After the incubation with MTT, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.[\[6\]](#)
 - The plate is incubated overnight at 37°C to ensure complete solubilization of the formazan crystals.[\[5\]](#)
- Data Acquisition:
 - The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
 - The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of **TD-428** and fitting the data to a sigmoidal dose-response curve.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with **TD-428**.

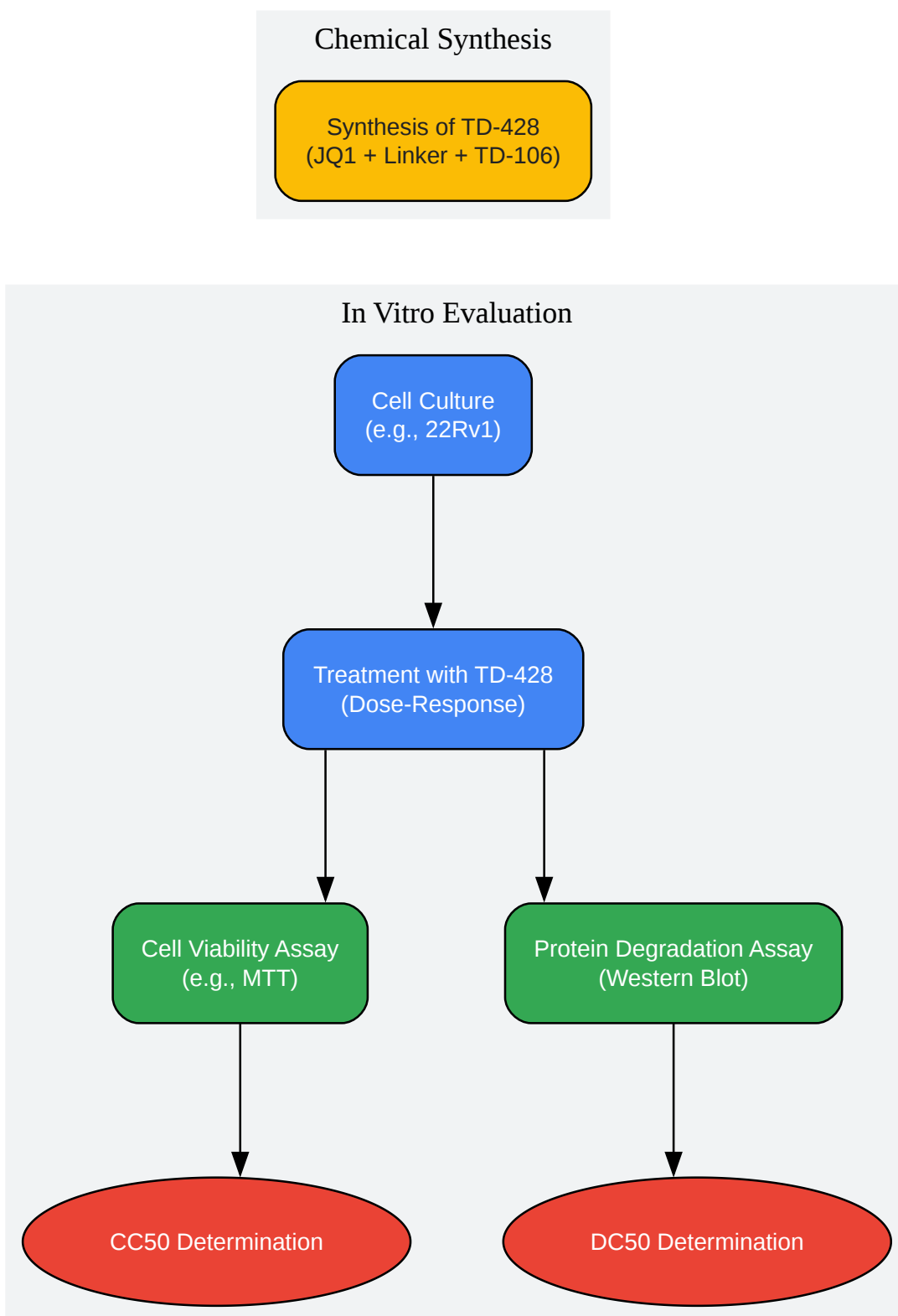
- Cell Treatment and Lysis:
 - 22Rv1 cells are seeded in 6-well plates and grown to 70-80% confluency.

- The cells are treated with various concentrations of **TD-428** (e.g., 1 nM to 10 μ M) for 12 hours.^[1]
- After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - The total protein concentration of each cell lysate is determined using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Equal amounts of protein (e.g., 20-30 μ g) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel.
 - The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
 - The membrane is then incubated with a primary antibody specific for BRD4 (and separately for IKZF1 and IKZF3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β -actin) is also used.
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
 - The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control.

- The DC50 value is determined by plotting the percentage of remaining BRD4 protein against the log concentration of **TD-428**.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a PROTAC like **TD-428**.



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Caption: Experimental workflow for **TD-428** evaluation.

Chemical and Physical Properties

Property	Value
CAS Number	2334525-50-5
Molecular Formula	C43H43ClN10O7S
Molecular Weight	879.38 g/mol
Appearance	Solid powder
Purity	>98% (typically)
Solubility	Soluble in DMSO

Conclusion

TD-428 is a potent and highly specific BRD4-targeting PROTAC that demonstrates significant activity in preclinical models. Its ability to induce the degradation of BRD4 at sub-nanomolar concentrations highlights the potential of the PROTAC technology for developing novel therapeutics against challenging drug targets. The detailed methodologies provided in this guide offer a framework for the further investigation and development of **TD-428** and other similar targeted protein degraders.

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